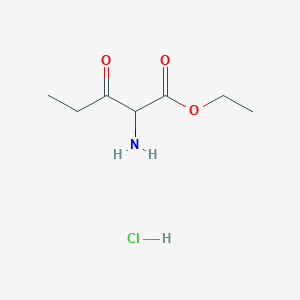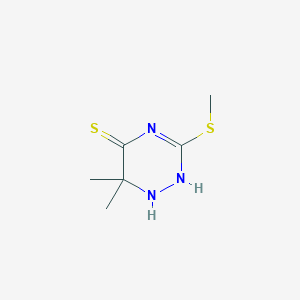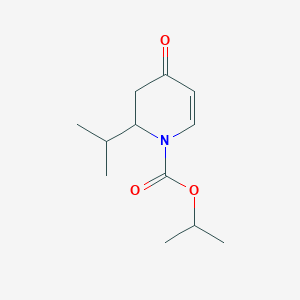
2-Amino-3-oxo-pentanoic acid ethyl ester HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt is an organic compound that is often used in various chemical and biological research applications. It is a derivative of pentanoic acid, featuring an amino group, a keto group, and an ester group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate and ammonium chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol and a catalyst to facilitate the reaction.
Formation of Intermediate: The initial reaction between ethyl acetoacetate and ammonium chloride forms an intermediate compound.
Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification to form the final product.
Purification: The product is then purified using techniques such as recrystallization to obtain the pure 2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification methods to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Electrophiles: Halogens and alkyl halides are typical electrophiles for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction results in the formation of hydroxyl derivatives.
Substitution: Substitution reactions produce various substituted amino derivatives.
Applications De Recherche Scientifique
2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt involves its interaction with specific molecular targets. The amino and keto groups allow it to participate in various biochemical pathways, influencing enzyme activity and protein interactions. The ester group enhances its ability to penetrate cell membranes, facilitating its use in cellular studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-oxo-butanoic acid ethyl ester hydrochloride salt
- 2-Amino-3-oxo-hexanoic acid ethyl ester hydrochloride salt
- 2-Amino-3-oxo-pentanoic acid methyl ester hydrochloride salt
Uniqueness
2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and ability to participate in a wide range of reactions make it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
ethyl 2-amino-3-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-5(9)6(8)7(10)11-4-2;/h6H,3-4,8H2,1-2H3;1H |
Clé InChI |
PBVAIYDVRVGJQS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C(=O)OCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)




![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)



